![molecular formula C10H14IN3 B2487326 Debrisoquin hydriodide CAS No. 1052540-65-4](/img/structure/B2487326.png)
Debrisoquin hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Debrisoquin ist ein Guanidin-Derivat und gehört zur Klasse der Antihypertensiva.
- Es weist Ähnlichkeiten mit Guanethidin auf, einem weiteren Antihypertensivum.
- Besonders hervorzuheben ist, dass Debrisoquin zur Phenotypisierung des CYP2D6-Enzyms verwendet wird, das eine entscheidende Rolle im Arzneimittelstoffwechsel spielt .
Vorbereitungsmethoden
- Debrisoquin kann über verschiedene Wege synthetisiert werden, aber ein gängiges Verfahren beinhaltet die Reaktion von Guanidin mit einem geeigneten aromatischen Aldehyd oder Keton.
- Die industrielle Produktion erfolgt in der Regel durch chemische Synthese, wobei die spezifischen Reaktionsbedingungen je nach gewähltem Syntheseweg variieren.
Analyse Chemischer Reaktionen
- Debrisoquin unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Halogenierungsmittel (z. B. Chlor oder Brom).
- Die entstehenden Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den Substituenten in den Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Treatment of Hypertension
- Debrisoquin hydriodide is primarily used to manage moderate to severe hypertension. It acts by inhibiting norepinephrine release at sympathetic neuroeffector junctions, leading to a decrease in peripheral resistance and cardiac output, thus lowering blood pressure .
2. Pharmacogenetic Studies
- The compound serves as a standard in pharmacogenetic research to assess CYP2D6 metabolic phenotypes. The metabolic ratio of debrisoquin to its metabolite, 4-hydroxydebrisoquin, is utilized to categorize individuals into extensive, intermediate, or poor metabolizers. This classification aids in predicting responses to medications metabolized by CYP2D6 .
Research Applications
1. Drug Metabolism Studies
- This compound is extensively used in studies aimed at understanding drug metabolism. Its ability to indicate CYP2D6 activity allows researchers to evaluate the impact of genetic variations on drug efficacy and safety .
2. Neuropharmacology
- Research has demonstrated that debrisoquin affects neurotransmitter release and neuronal function, making it valuable for studying conditions related to neurotransmission and potential neuroprotective effects .
3. Cancer Research
- There are indications that debrisoquin may influence cancer cell behavior through its effects on neurotransmitter systems. Some studies have explored its role in modulating tumor growth and response to therapies, although further research is needed in this area .
Pharmacogenetic Case Study
A retrospective study evaluated the association between debrisoquin metabolism and lung cancer risk among different metabolic phenotypes. It was found that extensive metabolizers had a higher risk compared to poor metabolizers, highlighting the importance of genetic testing in understanding individual susceptibility to drug effects and disease .
Clinical Application in Hypertension
In clinical trials, this compound has been shown to effectively lower blood pressure in patients with resistant hypertension when used alone or in combination with other antihypertensive agents. The drug's mechanism of action allows it to provide therapeutic benefits without significant parasympathetic blockade .
Comparative Data Table
Wirkmechanismus
- Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with norepinephrine release and distribution.
- Unlike some other adrenergic blockers, it does not directly inhibit norepinephrine receptors on effector cells.
- Instead, it competes with norepinephrine for uptake by norepinephrine transporters and replaces norepinephrine in transmitter vesicles, leading to gradual NE depletion in nerve endings .
Vergleich Mit ähnlichen Verbindungen
- Debrisoquin teilt den Guanidin-Rest mit Verbindungen wie Guanoxan und Guanadrel.
- Seine Einzigartigkeit liegt in seiner Verwendung zur CYP2D6-Phenotypisierung und seinem spezifischen Wirkmechanismus .
Biologische Aktivität
Debrisoquin hydriodide, a derivative of debrisoquin, is primarily known for its role as an antihypertensive agent and as a probe for pharmacogenetic studies. Its biological activity is closely linked to its metabolism by cytochrome P450 enzymes, particularly CYP2D6. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in clinical settings.
Debrisoquin acts as an adrenergic neuron-blocking agent. It inhibits the release of norepinephrine (NE) at sympathetic neuroeffector junctions rather than blocking adrenergic receptors directly. This leads to a gradual depletion of NE stores in nerve endings, resulting in reduced peripheral resistance and cardiac output, ultimately lowering blood pressure .
Metabolism and Pharmacogenetics
The metabolism of this compound is primarily mediated by the polymorphic enzyme CYP2D6. Individuals with different genetic variants of this enzyme exhibit varying metabolic capacities—classified as extensive or poor metabolizers. Extensive metabolizers typically process debrisoquin efficiently, while poor metabolizers may experience drug accumulation and heightened pharmacological effects .
Key Findings on Metabolic Variability
- CYP2D6 Polymorphism : Genetic variations in the CYP2D6 gene can significantly affect drug metabolism. Studies have shown that extensive metabolizers may have an increased risk of lung cancer compared to poor metabolizers, highlighting the clinical relevance of metabolic phenotyping .
- Transport Mechanisms : Debrisoquin is also a substrate for organic cation transporters (OCT1), which facilitate its uptake into hepatocytes. Research indicates that OCT1-mediated uptake follows Michaelis-Menten kinetics, with significant implications for drug-drug interactions .
Biological Activity Data
The following table summarizes key biological activities and metabolic characteristics of this compound:
Parameter | Value |
---|---|
Primary Metabolite | 4-Hydroxydebrisoquin |
CYP Enzyme Involved | CYP2D6 |
Uptake Mechanism | OCT1-mediated |
IC₅₀ (OCT1 Inhibition) | 6.2 ± 0.8 μM |
K(M) for OCT1 Uptake | 5.9 ± 1.5 μM |
V(max) for OCT1 Uptake | 41.9 ± 4.5 pmol/min/mg protein |
Case Study: Lung Cancer Risk
A notable case-control study investigated the association between debrisoquin metabolism and lung cancer risk. The findings suggested that extensive metabolizers had a significantly higher risk compared to poor metabolizers, emphasizing the importance of genetic testing in assessing individual risk profiles for cancer .
Clinical Relevance
Debrisoquin's role as a probe drug for CYP2D6 activity has made it essential in pharmacogenetic research. Understanding an individual's metabolic phenotype can guide personalized medicine approaches, particularly in prescribing medications that are substrates of CYP2D6.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.